molecular formula C20H19FN8O2 B584930 Riociguat CAS No. 1304478-72-5

Riociguat

Cat. No.: B584930
CAS No.: 1304478-72-5
M. Wt: 425.443
InChI Key: WXXSNCNJFUAIDG-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Riociguat has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Riociguat primarily targets the soluble guanylate cyclase (sGC) , an enzyme in the cardiopulmonary system . This enzyme is the receptor for nitric oxide (NO), a signaling molecule that plays a crucial role in vasodilation .

Mode of Action

This compound has a dual mode of action on sGC. It directly stimulates sGC and indirectly increases the sensitivity of sGC to NO . When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) .

Biochemical Pathways

This compound targets the nitric oxide (NO)–sGC–cyclic guanosine monophosphate (cGMP) pathway . By stimulating sGC and increasing its sensitivity to NO, this compound enhances the production of cGMP, leading to vasodilation .

Pharmacokinetics

This compound is rapidly absorbed and displays almost complete bioavailability (94.3%) . It can be taken with or without food and as crushed or whole tablets . The half-life of this compound is approximately 12 hours in patients and approximately 7 hours in healthy individuals . This compound and its metabolites are excreted via both renal (33–45%) and biliary routes (48–59%) .

Result of Action

The pharmacodynamic effects of this compound reflect the action of a vasodilatory agent . The hemodynamic response to this compound correlated with this compound exposure in patients with pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH) in phase III population pharmacokinetic/pharmacodynamic analyses .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its clearance is affected by multiple cytochrome P450 (CYP) enzymes . It has a low risk of clinically relevant drug interactions due to its clearance by multiple CYP enzymes and its lack of effect on major CYP isoforms and transporter proteins at therapeutic levels . Dose adjustment should be performed with particular care in patients with moderate hepatic impairment or mild to severe renal impairment .

Safety and Hazards

Riociguat is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Riociguat has been evaluated in patients with World Health Organization group 2 and 3 pulmonary hypertension, and other conditions including diffuse cutaneous systemic sclerosis, Raynaud’s phenomenon, and cystic fibrosis . Further clinical studies are being conducted in patients who do not achieve a satisfactory clinical response with phosphodiesterase type-5 inhibitors .

Biochemical Analysis

Biochemical Properties

Riociguat has a dual mode of action: it stimulates sGC directly and increases the sensitivity of sGC to NO indirectly . This dual action allows this compound to interact with enzymes, proteins, and other biomolecules involved in the NO–sGC–cyclic guanosine monophosphate pathway .

Cellular Effects

This compound’s effects on cells are reflected in its action as a vasodilatory agent . It improves exercise capacity, WHO functional class, and delays clinical worsening in patients with PAH or CTEPH . The hemodynamic response to this compound correlates with its exposure in patients .

Molecular Mechanism

This compound’s mechanism of action involves stimulation of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system and the receptor for nitric oxide (NO) . When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) .

Temporal Effects in Laboratory Settings

This compound has a half-life of approximately 12 hours in patients and approximately 7 hours in healthy individuals . Its exposure shows pronounced interindividual variability in patients with PAH or CTEPH . This compound and its metabolites are excreted via both renal and biliary routes .

Dosage Effects in Animal Models

In low-renin and high-renin rat models of hypertension, treatment with this compound improved survival and normalized blood pressure .

Metabolic Pathways

This compound is metabolized via multiple cytochrome P450 (CYP) enzymes and does not affect major CYP isoforms and transporter proteins at therapeutic levels .

Transport and Distribution

This compound is rapidly absorbed and displays almost complete bioavailability . It can be taken with or without food and as crushed or whole tablets .

Subcellular Localization

Based on studies in rats, this compound shows low penetration across the blood–brain barrier and moderate penetration across the placental barrier .

Preparation Methods

The synthesis of Riociguat involves several key steps:

This method is economical, environmentally friendly, and suitable for industrial production .

Chemical Reactions Analysis

Riociguat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its metabolites, such as N-desmethylthis compound.

    Reduction: Reduction reactions can convert this compound back to its parent compound from its oxidized metabolites.

    Substitution: Substitution reactions can occur at the fluorobenzyl group, leading to different derivatives of this compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are the metabolites of this compound, such as N-desmethylthis compound .

Comparison with Similar Compounds

Riociguat is unique among soluble guanylate cyclase stimulators due to its dual mode of action. Similar compounds include:

This compound’s ability to stimulate soluble guanylate cyclase both directly and indirectly sets it apart from these phosphodiesterase-5 inhibitors .

Properties

IUPAC Name

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXSNCNJFUAIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978109
Record name Riociguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system and the receptor for nitric oxide (NO). When NO binds to sGC, the enzyme catalyzes synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP). Intracellular cGMP plays an important role in regulating processes that influence vascular tone, proliferation, fibrosis and inflammation. Pulmonary hypertension is associated with endothelial dysfunction, impaired synthesis of nitric oxide and insufficient stimulation of the NO-sGC-cGMP pathway. Riociguat has a dual mode of action. It sensitizes sGC to endogenous NO by stabilizing the NO-sGC binding. Riociguat also directly stimulates sGC via a different binding site, independently of NO. Riociguat stimulates the NO-sGC-cGMP pathway and leads to increased generation of cGMP with subsequent vasodilation.
Record name Riociguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08931
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

625115-55-1
Record name Riociguat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625115-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Riociguat [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riociguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08931
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Riociguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methyl carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIOCIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU3FE2Y4XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of Riociguat?

A: this compound is a soluble guanylate cyclase (sGC) stimulator. [] It exhibits a dual mode of action: directly stimulating sGC independently of nitric oxide (NO) and sensitizing sGC to endogenous NO by stabilizing NO-sGC binding. [, ] This action restores the NO–sGC–cyclic guanosine monophosphate (cGMP) pathway, leading to increased intracellular levels of cGMP. []

Q2: What are the downstream effects of increased cGMP levels?

A: Increased cGMP levels, mediated by this compound, promote vasodilation, inhibit platelet activation and aggregation, and exert antiproliferative, anti-inflammatory, and antifibrotic effects. [, , , ]

Q3: How does this compound affect the pulmonary vasculature?

A: this compound addresses the imbalance of vasoconstriction over vasodilation in the lung vasculature of patients with pulmonary hypertension (PH) by increasing cGMP. [] This results in pulmonary artery relaxation and reduced pulmonary vascular resistance, leading to improved hemodynamics. [, , ]

Q4: Does this compound require nitric oxide (NO) to stimulate sGC?

A: While this compound can directly stimulate sGC, it also enhances the enzyme's sensitivity to endogenous NO. This dual mechanism allows for effective sGC stimulation even when NO availability is reduced, as seen in various cardiovascular diseases. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not disclose the molecular formula, weight, or spectroscopic data of this compound. To obtain this information, please refer to the drug's official documentation or comprehensive chemical databases.

Q6: Is there information available about the material compatibility and stability of this compound under various conditions?

A6: The provided research abstracts primarily focus on this compound's pharmacological properties and do not provide specific details regarding its material compatibility and stability under various conditions. Further research or consulting the drug's official documentation might be necessary.

Q7: Does this compound exhibit any catalytic properties?

A: this compound is not a catalyst. It acts as a stimulator of the enzyme soluble guanylate cyclase, enhancing its activity without being consumed in the process. []

Q8: Have computational chemistry approaches been used to study this compound?

A8: The provided abstracts do not elaborate on the utilization of computational chemistry techniques like simulations, calculations, or QSAR models for this compound. This area might represent an avenue for further investigation.

Q9: Is there information on the structure-activity relationship (SAR) of this compound?

A9: The provided abstracts do not discuss the SAR of this compound or the impact of structural modifications on its activity, potency, and selectivity. For insights into its SAR, it's recommended to explore medicinal chemistry literature focused on this compound or related sGC stimulators.

Q10: What is known about the stability of this compound and its formulations?

A: this compound's bioavailability is reduced in neutral compared to acidic conditions, suggesting potential sensitivity to gastric pH. [] Co-administration with antacids significantly reduces this compound's bioavailability due to increased gastric pH. [] This highlights the need to consider formulation strategies to optimize this compound's stability and absorption in various physiological environments.

Q11: How is this compound absorbed and metabolized?

A: this compound is administered orally and exhibits variability in its pharmacokinetic profile. [, ] It is primarily metabolized via the CYP450 pathway, particularly CYP1A1, with its main metabolite being M1. [, , ]

Q12: How do factors like smoking, age, sex, and hepatic or renal impairment affect this compound's pharmacokinetics?

A:* Smoking: Smoking increases this compound clearance due to enhanced metabolism to M1, leading to reduced bioavailability. [, , , ] * Age: Elderly individuals tend to have higher this compound and M1 exposure compared to younger individuals, likely due to reduced renal clearance and differences in body weight. []* Sex: While women exhibit higher peak concentrations (Cmax) of this compound and M1 than men, total exposure remains similar, suggesting no significant clinical relevance. []* Hepatic Impairment: Moderate hepatic impairment is associated with increased this compound exposure, potentially due to reduced clearance of the metabolite M1. [] Severe hepatic impairment is a contraindication for this compound use. []* Renal Impairment: Renal impairment reduces this compound clearance and prolongs its half-life, but the increase in exposure is not directly proportional to the degree of impairment. [] Severe renal impairment is a contraindication for this compound use. []

Q13: Does this compound interact with other drugs?

A: this compound exhibits drug-drug interactions, particularly with:* CYP Inhibitors: Strong CYP inhibitors, like ketoconazole, can increase this compound exposure. [, ] Concomitant use should be approached with caution. []* CYP3A4 Inhibitors: Moderate CYP3A4 inhibitors, like clarithromycin, may increase this compound exposure, but dose adjustments might not be necessary. []* Midazolam: No significant interaction was observed between this compound and midazolam. []* Aspirin: No clinically relevant pharmacodynamic or pharmacokinetic interactions were found between this compound and aspirin. [] * Antiretroviral Therapies: this compound exposure may be increased when co-administered with certain antiretroviral regimens, particularly those containing abacavir, a potent CYP1A1 inhibitor. [, ]

Q14: What in vitro models have been used to study this compound's effects?

A: In vitro studies utilizing human umbilical vein endothelial cells (HUVECs) demonstrated that this compound promotes tubule formation and cell migration, suggesting its potential to enhance angiogenesis. []

Q15: What are the effects of this compound in animal models of pulmonary hypertension?

A: In animal models of pulmonary hypertension (PH), this compound has shown beneficial effects on various parameters, including:* Reduced pulmonary artery pressure and vascular resistance: this compound lowers right ventricular systolic pressure (RVSP) and total pulmonary resistance, contributing to improved hemodynamics. [, ]* Improved cardiac output and right ventricular function: Treatment with this compound leads to increased cardiac output, reduced right ventricular hypertrophy (RVH), and improved right ventricular function. []* Decreased vascular remodeling: this compound reduces neointimal formation and collagen deposition in pulmonary arteries, suggesting its potential to ameliorate vascular remodeling associated with PH. []* Increased bone marrow-derived pro-angiogenic cells (PACs): this compound treatment in mice increased the number of PACs, suggesting a potential role in promoting angiogenesis. []

Q16: What is the clinical efficacy of this compound in Pulmonary Arterial Hypertension (PAH)?

A: In clinical trials involving PAH patients, this compound demonstrated significant improvements in: * Exercise capacity: this compound significantly increased 6-minute walking distance (6MWD) compared to placebo in patients with PAH, including those with PAH associated with connective tissue disease (PAH-CTD) and congenital heart disease (PAH-CHD). [, , , , ]* Hemodynamics: this compound improved hemodynamic parameters in PAH patients, such as reducing pulmonary vascular resistance (PVR) and improving cardiac output. [, , , ]* WHO Functional Class: Treatment with this compound resulted in improvement or stabilization of WHO functional class in a significant proportion of PAH patients. [, , , ]* Biomarkers: this compound was associated with reduced levels of NT-proBNP, a biomarker of heart failure, in PAH patients. []

Q17: What is the clinical efficacy of this compound in Chronic Thromboembolic Pulmonary Hypertension (CTEPH)?

A: Clinical trials in CTEPH patients have shown that this compound:* Improves exercise capacity: this compound significantly increased 6MWD compared to placebo in patients with inoperable CTEPH or persistent/recurrent PH after pulmonary endarterectomy. [, , , ] * Enhances hemodynamics: Similar to its effects in PAH, this compound improved hemodynamic parameters in CTEPH patients. [, , ] * Reduces WHO Functional Class: this compound treatment led to improvement in WHO functional class in a substantial proportion of CTEPH patients. [, , ]

Q18: Has this compound been investigated for the treatment of Raynaud's phenomenon?

A: A single-dose study exploring this compound in patients with Raynaud's phenomenon (RP) found that it improved digital blood flow under cold exposure conditions in 60% of participants. [] These preliminary findings suggest the need for further investigations into its potential therapeutic role in RP.

Q19: What were the findings of the RISE-SSc trial investigating this compound in Systemic Sclerosis?

A: The RISE-SSc trial investigated this compound in patients with early diffuse cutaneous systemic sclerosis (dcSSc). While the primary endpoint of change in modified Rodnan skin score (mRSS) at week 52 was not met, secondary and exploratory analyses showed potential efficacy signals. [, ] this compound was associated with a reduction in serum sPECAM-1 and CXCL-4, biomarkers of angiogenesis and SSc progression, respectively. [] Further research is warranted to explore these signals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.